Medazepam hydrochloride

Descripción general

Descripción

El hidrocloruro de medazepam es un derivado de benzodiazepina conocido por sus propiedades ansiolíticas, anticonvulsivas, sedantes y relajantes musculares esqueléticos . Se usa comúnmente en el tratamiento de la ansiedad y los trastornos relacionados. El hidrocloruro de medazepam es una benzodiazepina de acción prolongada, lo que significa que tiene un efecto terapéutico prolongado después de la administración .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hidrocloruro de medazepam se sintetiza a través de una serie de reacciones químicas que involucran la formación de la estructura del anillo de benzodiazepina. La síntesis generalmente comienza con la reacción de un benceno sustituido con una amina adecuada para formar el compuesto intermedio. Este intermedio se somete luego a reacciones de ciclización para formar el anillo de benzodiazepina .

Métodos de producción industrial

En entornos industriales, la producción de hidrocloruro de medazepam implica síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos como purificación, cristalización y secado para obtener el producto final en su forma de sal de hidrocloruro .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de medazepam experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de benzodiazepina.

Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones en el anillo de benzodiazepina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios agentes halogenantes para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios metabolitos del hidrocloruro de medazepam, como el nordazepam, que es un metabolito activo con propiedades farmacológicas similares .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Medazepam functions by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. Its pharmacokinetics reveal a long half-life ranging from 36 to 200 hours, which allows for sustained therapeutic effects after administration . Medazepam is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 2 hours post-administration .

Clinical Applications

1. Anxiety Disorders

- Medazepam is primarily indicated for the short-term treatment of anxiety disorders. Dosages typically range from 10 to 30 mg daily in divided doses, with a maximum dose of up to 60 mg for severe conditions .

- A systematic review highlighted that benzodiazepines, including medazepam, are effective in reducing anxiety symptoms in patients with generalized anxiety disorder and panic disorder .

2. Pre-Anesthetic Medication

- Medazepam has been studied as an oral pre-anesthetic medication. In one study involving adult women, a dose of 10 mg was administered prior to anesthesia induction, demonstrating its efficacy in reducing pre-operative anxiety without significant adverse effects .

3. Driving Performance

- Research indicates that low doses of medazepam do not impair driving performance significantly compared to other benzodiazepines. In a study assessing psychotropic medications' impact on driving skills, medazepam was associated with minimal impairment, making it a safer option for patients requiring anxiolytic treatment while maintaining mobility .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with medazepam use:

Case Study 1: Management of Anxiety in Elderly Patients

- An elderly patient with generalized anxiety disorder was treated with medazepam at a reduced dosage due to age-related pharmacokinetic changes. The patient exhibited significant improvement in anxiety levels without notable sedation or cognitive impairment over a treatment period of six weeks.

Case Study 2: Preoperative Anxiety Reduction

- A cohort of patients undergoing elective surgery received medazepam as pre-anesthetic medication. The results showed a marked reduction in preoperative anxiety scores as measured by standardized scales, alongside favorable patient feedback regarding comfort levels before surgery.

Safety and Side Effects

While medazepam is generally well-tolerated, it can cause side effects such as drowsiness, dizziness, fatigue, and confusion . Caution is advised when prescribing this medication to patients with hepatic impairment or those taking other central nervous system depressants due to potential additive effects .

Mecanismo De Acción

El hidrocloruro de medazepam ejerce sus efectos modulando la actividad del receptor del ácido gamma-aminobutírico (GABA) en el cerebro. Actúa como un modulador alostérico positivo del receptor GABA-A, mejorando los efectos inhibitorios del GABA sobre la excitabilidad neuronal . Esto conduce a un aumento de la afluencia de iones cloruro, lo que resulta en hiperpolarización y estabilización de la membrana neuronal, lo que reduce la ansiedad e induce la sedación .

Comparación Con Compuestos Similares

El hidrocloruro de medazepam se compara con otras benzodiazepinas como el diazepam, el clordiazepóxido y el oxazepam. Si bien todos estos compuestos comparten propiedades ansiolíticas y sedantes similares, el hidrocloruro de medazepam es único debido a su naturaleza de acción prolongada y su vía metabólica específica . Los compuestos similares incluyen:

Diazepam: Conocido por su rápido inicio de acción y su amplio uso terapéutico.

Clordiazepóxido: Una de las primeras benzodiazepinas descubiertas, utilizada principalmente por sus propiedades ansiolíticas.

Oxazepam: Una benzodiazepina de acción corta que se usa para el tratamiento de la ansiedad y el insomnio.

El efecto prolongado y el perfil metabólico único del hidrocloruro de medazepam lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación.

Actividad Biológica

Medazepam hydrochloride is a benzodiazepine derivative known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound has been extensively studied for its pharmacological effects, metabolism, and clinical applications. This article delves into the biological activity of medazepam, highlighting key research findings, case studies, and relevant data.

Pharmacological Properties

Medazepam acts primarily through the modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system (CNS). Its pharmacological profile includes:

- Anxiolytic Effects : Medazepam is effective in reducing anxiety symptoms.

- Anticonvulsant Activity : It exhibits potential in controlling seizures.

- Sedative Properties : The compound induces sedation, making it useful in treating insomnia and preoperative anxiety.

- Muscle Relaxation : It has skeletal muscle relaxant capabilities, beneficial in various muscle spasticity conditions.

Pharmacokinetics

The pharmacokinetic characteristics of medazepam are crucial for understanding its biological activity:

| Parameter | Value |

|---|---|

| Bioavailability | 50–75% |

| Peak Plasma Concentration (C_max) | 1–2 hours |

| Protein Binding | >99% |

| Metabolism | Hepatic (via cytochrome P450) |

| Elimination Half-life | 36–200 hours |

| Excretion | Renal (63–85%), Biliary (15–37%) |

Medazepam undergoes extensive hepatic metabolism, primarily converting to its active metabolite nordazepam. This conversion contributes to its prolonged therapeutic effects and supports its use in chronic anxiety treatment .

1. Teratogenicity and Fetal Effects

A significant study evaluated the teratogenic and fetotoxic potential of medazepam in pregnant women who attempted suicide with high doses. The findings revealed no increased rates of congenital abnormalities or adverse effects on fetal development despite the use of doses ranging from 60 to 500 mg. Among the 10 live-born infants studied, only one exhibited a congenital condition (inguinal hernia), suggesting that medazepam does not significantly impact fetal health when used at high doses during pregnancy .

2. Efficacy in Functional Disorders

A clinical trial assessed medazepam's effectiveness in relieving symptoms associated with functional gastrointestinal disorders. The study reported significant improvements without notable side effects, reinforcing medazepam's safety profile in therapeutic contexts .

Research Findings

Recent investigations into the solubility and thermal properties of medazepam have provided insights into its formulation potential:

- A study on the binary mixture of medazepam with citric acid demonstrated a 40-fold increase in solubility when combined, enhancing its bioavailability for therapeutic applications .

- Differential scanning calorimetry (DSC) indicated specific thermal behavior that could inform better drug formulation strategies.

Propiedades

Número CAS |

2898-11-5 |

|---|---|

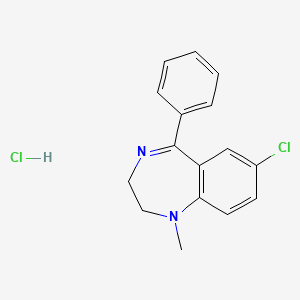

Fórmula molecular |

C16H16Cl2N2 |

Peso molecular |

307.2 g/mol |

Nombre IUPAC |

7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |

InChI |

InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H |

Clave InChI |

XBWAZCLHZCFCGK-UHFFFAOYSA-N |

SMILES |

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

SMILES canónico |

CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |

Key on ui other cas no. |

15180-10-6 2898-11-5 |

Pictogramas |

Irritant; Health Hazard |

Números CAS relacionados |

2898-12-6 (Parent) |

Sinónimos |

Hydrochloride, Medazepam Medazepam Medazepam AWD Medazepam Hydrochloride Medazepam Monohydrochloride Monohydrochloride, Medazepam Nobrium Ro 5 4556 Ro 5-4556 Ro 54556 Rudotel Rusedal |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.